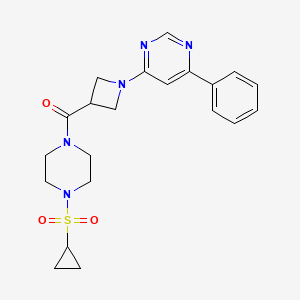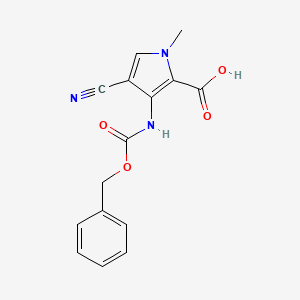![molecular formula C17H22N2O3 B2752660 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 941889-42-5](/img/structure/B2752660.png)
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a methoxy group, and a cyclopentanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Cyclopentanecarboxamide Moiety: This can be done through amide bond formation using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The methoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake. The cyclopentanecarboxamide moiety can participate in amide bond formation, potentially modifying protein structures and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propionamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)butyramide
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide stands out due to its cyclopentanecarboxamide moiety, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-15-11-13(18-17(21)12-5-2-3-6-12)8-9-14(15)19-10-4-7-16(19)20/h8-9,11-12H,2-7,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDWACQSYAQDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752577.png)

![N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752583.png)
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2752584.png)
![methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate](/img/structure/B2752585.png)
![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)
![N-[(2-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2752587.png)

![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane](/img/structure/B2752593.png)
![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)
